Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate
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Overview
Description
Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a prop-2-en-1-yl group attached to a carbamate moiety, which is further substituted with a 3-chlorobenzene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of prop-2-en-1-yl carbamate with 3-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-one derivatives: These compounds share the prop-2-en-1-yl group but differ in their substituents.
Benzene sulfonyl carbamates: These compounds have similar sulfonyl carbamate structures but may have different substituents on the benzene ring.
Uniqueness
Prop-2-en-1-yl (3-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of both the prop-2-en-1-yl group and the 3-chlorobenzene-1-sulfonyl group, which confer specific chemical and biological properties
Properties
CAS No. |
63924-86-7 |
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Molecular Formula |
C10H10ClNO4S |
Molecular Weight |
275.71 g/mol |
IUPAC Name |
prop-2-enyl N-(3-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H10ClNO4S/c1-2-6-16-10(13)12-17(14,15)9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13) |
InChI Key |
YRAZYUCLLOMWCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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